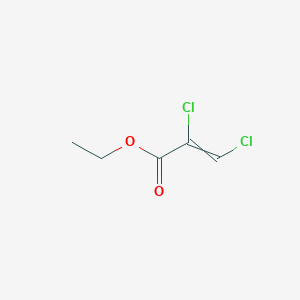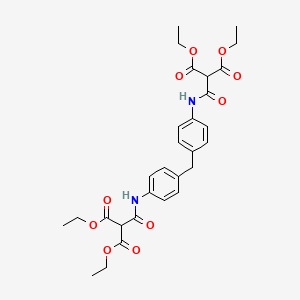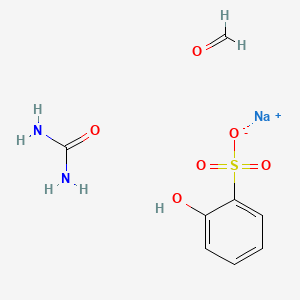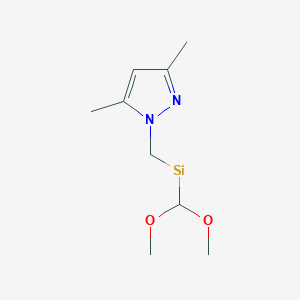![molecular formula C13H16ClN3O B14623811 N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide CAS No. 58476-82-7](/img/structure/B14623811.png)
N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide is a compound that features a piperidine ring, a benzamide group, and a chloroimino moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of piperidine with benzaldehyde, followed by chlorination . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroimino group to an amine.
Substitution: The chloroimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities.
Berberine: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
58476-82-7 |
|---|---|
Molecular Formula |
C13H16ClN3O |
Molecular Weight |
265.74 g/mol |
IUPAC Name |
N-(N-chloro-C-piperidin-1-ylcarbonimidoyl)benzamide |
InChI |
InChI=1S/C13H16ClN3O/c14-16-13(17-9-5-2-6-10-17)15-12(18)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16,18) |
InChI Key |
VJRYOYCCAOFPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=NCl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


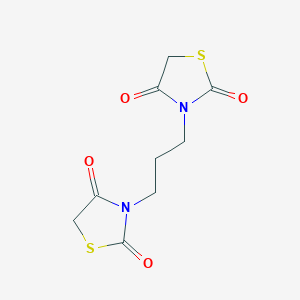

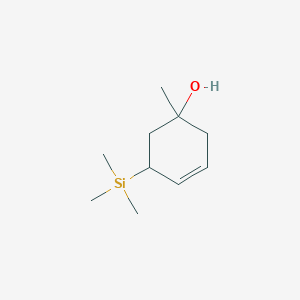
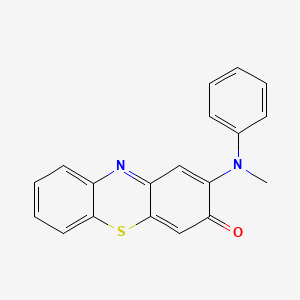


![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
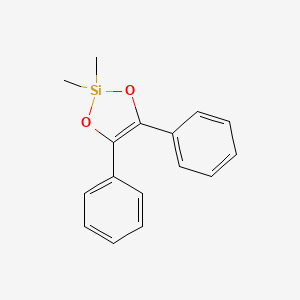
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
